methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a sulfamoyl group, and a hydroxy-phenylbutyl moiety
Mechanism of Action
Target of Action
Similar compounds like methyl 4-hydroxybenzoate are known to have antimicrobial and antifungal properties . They are commonly used as preservatives in the food, cosmetic, and pharmaceutical industry .
Mode of Action
It’s worth noting that similar compounds, such as methyl 4-hydroxybenzoate, work by disrupting microbial cell membranes, causing protein denaturation within the cell, and inhibiting the activity of the microbial cell’s respiratory enzyme system .
Biochemical Pathways
It can be inferred from similar compounds that its antimicrobial and antifungal properties may involve interference with essential biochemical pathways in the target organisms .
Pharmacokinetics
Similar compounds like methyl 4-hydroxybenzoate are known to be slightly soluble in water and more soluble in alcohol, ether, and acetone . This solubility profile may influence its bioavailability.
Result of Action
Similar compounds like methyl 4-hydroxybenzoate are known to have cytotoxic effects on keratinocytes in the presence of sunlight .
Action Environment
It’s worth noting that the antimicrobial activity of similar compounds like methyl 4-hydroxybenzoate can be affected by the ph of the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the sulfamoyl group. One common method involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-hydroxybenzoate is then reacted with 2-hydroxy-2-methyl-4-phenylbutylamine to introduce the hydroxy-phenylbutyl moiety. Finally, the sulfamoyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties.
Methyl 2-hydroxy-4-methoxybenzoate: Known for its use in cosmetics and pharmaceuticals.
Methyl 2-methylbenzoate: Used as a flavoring agent and in organic synthesis.
Uniqueness
Methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the sulfamoyl group, in particular, differentiates it from simpler benzoate esters and enhances its potential for specific interactions in biological systems.
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-26(23,24)17-10-8-16(9-11-17)18(21)25-2/h3-11,20,22H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGSOMNCQPVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.